molecular formula C16H15Cl2NO2 B220344 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide

2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide

Cat. No. B220344
M. Wt: 324.2 g/mol
InChI Key: POMYIBVHSIQNLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide, also known as Dichlorprop, is a selective herbicide widely used in agriculture to control broadleaf weeds. It belongs to the phenoxy herbicide group and is classified as a synthetic auxin. The chemical structure of Dichlorprop comprises of a phenoxy group attached to a propanamide moiety.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has been extensively used in scientific research to study the mode of action of auxin herbicides. It is also used as a reference compound in the development of new herbicides. The scientific research applications of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide include:
1. Mode of Action Studies: 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA). It induces abnormal growth in plants by disrupting the normal auxin signaling pathways. Studies have shown that 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide inhibits the polar transport of auxin, leading to the accumulation of auxin in the treated tissues.
2. Toxicity Studies: 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has been tested for its acute and chronic toxicity in various animal models. The results have shown that it has a low toxicity profile and is safe for use in agriculture.
3. Environmental Studies: 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has been extensively studied for its environmental fate and behavior. It has been found to be moderately persistent in soil and water, and its degradation products have been detected in groundwater and surface water.

Mechanism of Action

2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide acts as a synthetic auxin and disrupts the normal auxin signaling pathways in plants. It binds to the auxin receptors and induces abnormal growth in the treated tissues. It also inhibits the polar transport of auxin, leading to the accumulation of auxin in the treated tissues. The accumulation of auxin leads to the overproduction of ethylene, which causes the death of the plant.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has several biochemical and physiological effects on plants. It induces abnormal growth in plants, leading to the formation of twisted and distorted stems and leaves. It also causes the death of the plant by inducing the overproduction of ethylene. 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide also affects the photosynthetic activity of plants, leading to a reduction in the yield of crops.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has several advantages for lab experiments. It is a selective herbicide, which means it only affects the growth of broadleaf weeds and not grasses. It is also easy to apply and has a low toxicity profile. However, 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has some limitations for lab experiments. It is not effective against all types of broadleaf weeds, and its effectiveness can be affected by environmental factors such as temperature and soil moisture.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide. Some of these include:
1. Development of New Herbicides: The development of new herbicides based on the structure of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide could lead to the discovery of more effective and selective herbicides.
2. Environmental Fate and Behavior Studies: More studies are needed to understand the environmental fate and behavior of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide and its degradation products.
3. Mode of Action Studies: Further studies are needed to understand the mode of action of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide and its effects on plant growth and development.
4. Resistance Management: The development of resistance to herbicides is a major problem in agriculture. More studies are needed to understand the mechanisms of resistance to 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide and develop strategies to manage resistance.
Conclusion
In conclusion, 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide is a selective herbicide widely used in agriculture to control broadleaf weeds. It acts as a synthetic auxin and disrupts the normal auxin signaling pathways in plants. 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has several advantages for lab experiments, including its selectivity and low toxicity profile. However, it also has some limitations, including its effectiveness against all types of broadleaf weeds. Further research is needed to understand the mode of action of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide and its effects on plant growth and development.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide involves the reaction of 2,4-dichlorophenol with N-methyl-N-phenylpropanamide in the presence of a base catalyst such as sodium hydroxide. The reaction yields 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide as a white crystalline solid with a melting point of 88-90°C.

properties

Product Name

2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide

Molecular Formula

C16H15Cl2NO2

Molecular Weight

324.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide

InChI

InChI=1S/C16H15Cl2NO2/c1-11(21-15-9-8-12(17)10-14(15)18)16(20)19(2)13-6-4-3-5-7-13/h3-11H,1-2H3

InChI Key

POMYIBVHSIQNLF-UHFFFAOYSA-N

SMILES

CC(C(=O)N(C)C1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C(=O)N(C)C1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.